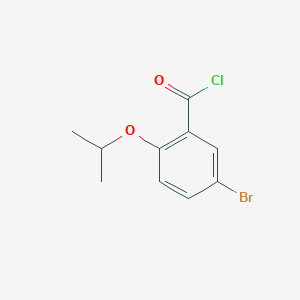

5-Bromo-2-isopropoxybenzoyl chloride

Description

BenchChem offers high-quality 5-Bromo-2-isopropoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isopropoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKMFJLBNVQRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Acyl Halides in Contemporary Organic Chemistry

Acyl halides, characterized by a carbonyl group bonded to a halogen atom, are a class of highly reactive organic compounds indispensable to synthetic chemistry. Their importance stems from the excellent leaving group ability of the halide, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes them powerful acylating agents, enabling the facile synthesis of a wide array of carboxylic acid derivatives.

The primary role of acyl halides is to serve as activated intermediates for the formation of esters, amides, and anhydrides. These reactions are fundamental in the synthesis of countless pharmaceuticals, polymers, and fine chemicals. For instance, the conversion of a carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is often the first step in multi-step syntheses, activating the molecule for subsequent transformations that would otherwise be thermodynamically unfavorable or kinetically slow. Their versatility and high reactivity ensure their continued and central role in the landscape of advanced organic synthesis.

Contextualizing 5 Bromo 2 Isopropoxybenzoyl Chloride Within Halogenated Aromatic Precursors

Halogenated aromatic compounds are pivotal precursors in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. Halogens such as bromine and chlorine can act as effective leaving groups in nucleophilic aromatic substitution reactions or, more commonly, serve as functional handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig reactions). These reactions are among the most powerful tools for constructing complex molecular architectures, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

The hypothetical structure of 5-Bromo-2-isopropoxybenzoyl chloride incorporates several key features:

A Benzoyl Chloride Moiety: Provides the high reactivity of an acyl halide for acylation reactions.

A Bromine Atom: Offers a site for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups to the benzene (B151609) ring.

An Isopropoxy Group: This alkoxy group acts as an ortho-directing group and can influence the electronic properties and solubility of the molecule and its derivatives.

This combination of functional groups suggests that 5-Bromo-2-isopropoxybenzoyl chloride could theoretically serve as a versatile building block. For comparison, the closely related compound 5-Bromo-2-chlorobenzoyl chloride is a well-documented and critical intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes pharmaffiliates.com. In that synthesis, the benzoyl chloride is used to form a key ketone intermediate via Friedel-Crafts acylation, while the bromo- and chloro-substituents are essential for subsequent steps.

Table 1: Comparison of Related Benzoyl Chloride Precursors

| Compound Name | CAS Number | Key Applications/Reactions |

| 5-Bromo-2-chlorobenzoyl chloride | 21900-52-7 | Intermediate in the synthesis of Dapagliflozin and its metabolites pharmaffiliates.com. Used in Friedel-Crafts acylation reactions google.com. |

| 5-Bromo-2-fluorobenzoyl chloride | 773140-42-4 | A commercially available building block for chemical synthesis. |

| 5-Bromo-2-isopropoxybenzoyl chloride | Not assigned | No documented applications in scientific literature. Commercial availability is extremely limited. |

Overview of Research Trajectories for 5 Bromo 2 Isopropoxybenzoyl Chloride

Synthesis from Substituted Benzoic Acids

The most direct and common route to 5-Bromo-2-isopropoxybenzoyl chloride and its analogues is through the chlorination of the corresponding substituted benzoic acids. This approach is widely utilized due to the general availability of benzoic acid precursors.

Chlorination Reactions from 5-Bromo-2-isopropoxybenzoic Acid Precursors

The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis. For 5-Bromo-2-isopropoxybenzoic acid, this transformation is typically achieved by reacting it with a suitable chlorinating agent. While specific literature on the direct chlorination of the 5-bromo-2-isopropoxy substituted benzoic acid is not prevalent, the methodology follows the well-established synthesis of related benzoyl chlorides, such as 5-bromo-2-chlorobenzoyl chloride. In one documented procedure, 5-bromo-2-chlorobenzoic acid is dissolved in dichloromethane (B109758), and with the addition of a pyridine (B92270) catalyst, thionyl chloride is introduced to yield 5-bromo-2-chlorobenzoyl chloride. chemicalbook.com This reaction is heated to reflux for several hours to ensure completion, and upon removal of the solvent and excess reagent, the desired acid chloride is obtained in high yield. chemicalbook.com

Role of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride) and Catalysts (e.g., DMF) in Benzoyl Chloride Formation

The choice of chlorinating agent is crucial for the efficient synthesis of benzoyl chlorides. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most frequently used reagents for this purpose. ontosight.aiatamanchemicals.com

Thionyl Chloride (SOCl₂): When benzoic acid reacts with thionyl chloride, the primary products are benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). doubtnut.com A significant advantage of using thionyl chloride is that the byproducts are gaseous, which simplifies the purification of the final product. youtube.comresearchgate.net The reaction mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by a series of steps that ultimately release SO₂ and HCl, forming the acyl chloride. youtube.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions. researchgate.netchemicalbook.com Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating easy removal from the reaction mixture. researchgate.net

Dimethylformamide (DMF) as a Catalyst: In many chlorination reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. researchgate.netgoogle.com DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium salt. This intermediate is more reactive towards the carboxylic acid than the chlorinating agent itself, thus speeding up the formation of the acyl chloride. researchgate.net

| Reagent | Role in Synthesis | Byproducts |

| Thionyl Chloride (SOCl₂) ** | Converts carboxylic acids to acyl chlorides. doubtnut.com | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) youtube.com |

| Oxalyl Chloride ((COCl)₂) ** | Converts carboxylic acids to acyl chlorides under mild conditions. chemicalbook.com | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl) researchgate.net |

| DMF (N,N-dimethylformamide) | Acts as a catalyst by forming the reactive Vilsmeier reagent. researchgate.net | N/A (Catalyst) |

Process Optimization and Reaction Efficiency in the Synthesis of 5-Bromo-2-chlorobenzoyl Chloride Analogues

Optimizing the reaction conditions is key to maximizing the yield and purity of benzoyl chloride analogues. For the synthesis of 5-bromo-2-chlorobenzoyl chloride, several parameters can be adjusted.

One patented method involves adding 5-bromo-2-chlorobenzoic acid to dichloromethane and stirring the mixture in an ice-water bath before the dropwise addition of oxalyl chloride. patsnap.com The reaction is then allowed to proceed for 8-10 hours. patsnap.com The molar ratio of reactants is also a critical factor; for instance, a molar ratio of 1:7:1.8 for 5-bromo-2-chlorobenzoic acid, dichloromethane, and oxalyl chloride respectively, has been specified. patsnap.com Another approach involves refluxing 5-bromo-2-chlorobenzoic acid directly with thionyl chloride using DMF as a catalyst, without any additional solvent. google.com After the reaction, the excess thionyl chloride is removed by distillation under reduced pressure. google.com This solvent-free method can be advantageous for industrial-scale production by reducing solvent waste. google.com

| Precursor | Chlorinating Agent | Catalyst | Solvent | Key Conditions | Yield |

| 5-Bromo-2-chlorobenzoic acid | Thionyl Chloride | Pyridine | Dichloromethane | Reflux for 3.5 hours at 40°C. chemicalbook.com | 97% chemicalbook.com |

| 5-Bromo-2-chlorobenzoic acid | Thionyl Chloride | DMF | None | Reflux for 2-3 hours. google.com | 98% google.com |

| 5-Bromo-2-chlorobenzoic acid | Oxalyl Chloride | None mentioned | Dichloromethane | Stirring in an ice-water bath, followed by reaction for 8-10 hours. patsnap.com | Not specified |

Alternative Synthetic Pathways and Precursors for Related Brominated Benzoyl Chlorides

Beyond the direct chlorination of benzoic acids, alternative synthetic routes using different starting materials can be employed to generate brominated benzoyl chlorides.

Derivations from 2-Amino-5-bromobenzoic Acid Derivatives

2-Amino-5-bromobenzoic acid, also known as 5-bromoanthranilic acid, serves as a versatile precursor for various brominated compounds. chemicalbook.combiosynth.com This intermediate can be synthesized by the bromination of o-aminobenzoic acid. chemicalbook.comchemicalbook.com A typical procedure involves the dropwise addition of a bromine solution in glacial acetic acid to sodium 2-aminobenzoate (B8764639) at a controlled temperature. chemicalbook.com

The synthesis of 5-bromo-2-chlorobenzoic acid from 5-bromo-2-aminobenzoic acid derivatives can be achieved through a diazotization reaction followed by a Sandmeyer reaction. For example, ethyl 5-bromo-2-aminobenzoate can be treated with a sodium nitrite (B80452) solution in the presence of hydrochloric acid to form a diazonium salt. google.com This intermediate can then be reacted with a copper catalyst to introduce the chloro substituent, yielding ethyl 5-bromo-2-chlorobenzoate. google.com Subsequent hydrolysis of the ester group provides the desired 5-bromo-2-chlorobenzoic acid, which can then be converted to its acid chloride as described previously. google.com

Bromination Strategies for Benzoyl Chloride Scaffolds

Direct bromination of a benzoyl chloride scaffold is a less common approach but can be a viable strategy. More typically, the benzoic acid precursor is brominated before its conversion to the acid chloride. For instance, 2-chlorobenzoic acid can be brominated using an N-Bromosuccinimide (NBS)/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid. google.com The reaction conditions can be controlled to favor the formation of the desired 5-bromo isomer over other potential isomers like 4-bromo-2-chlorobenzoic acid. google.com The use of a catalyst, such as sodium sulfide (B99878) or sodium sulfite, can help inhibit the formation of the undesired 4-bromo isomer. google.com Once the brominated benzoic acid is synthesized and purified, it can be readily converted to the corresponding benzoyl chloride.

Green Chemistry Principles in the Synthesis of 5-Bromo-2-isopropoxybenzoyl Chloride

The conversion of the parent carboxylic acid, 5-Bromo-2-isopropoxybenzoic acid, to its corresponding acyl chloride is a critical step. Traditionally, this transformation is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). While effective, these reagents generate hazardous byproducts. For instance, the reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are corrosive and toxic.

A significant green chemistry approach to mitigate this issue is the move towards solvent-free or solvent-minimized reaction conditions. The use of organic solvents, particularly chlorinated hydrocarbons like dichloromethane (DCM) or chloroform, is a major contributor to the environmental footprint of many chemical processes. A patent for the synthesis of the structurally similar 5-bromo-2-chlorobenzoyl chloride describes a method that circumvents the need for a solvent by directly refluxing the corresponding benzoic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach not only simplifies the process and reduces costs but also significantly cuts down on the generation of solvent waste.

Another strategy involves the use of alternative, less hazardous solvents. While specific research on 5-Bromo-2-isopropoxybenzoyl chloride is limited, studies on similar transformations suggest exploring greener solvent alternatives. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. However, for acyl chloride synthesis, the reactivity of the product with protic solvents like water or alcohols necessitates the use of aprotic solvents. Therefore, minimizing the volume of even relatively benign aprotic solvents is a key objective.

The choice of work-up procedure also plays a crucial role in waste minimization. Traditional methods may involve quenching the reaction with a large volume of water, leading to the generation of acidic aqueous waste. Developing work-up procedures that allow for the recovery and reuse of materials is an important aspect of green synthesis design.

| Synthetic Approach | Key Green Chemistry Improvement | Associated Waste Products | Potential for Waste Reduction |

|---|---|---|---|

| Traditional Synthesis with Thionyl Chloride in Dichloromethane | - | Dichloromethane, Sulfur Dioxide, Hydrogen Chloride | Low |

| Solvent-Free Synthesis with Thionyl Chloride | Elimination of organic solvent | Sulfur Dioxide, Hydrogen Chloride | High (by eliminating solvent waste) |

| Synthesis with Oxalyl Chloride in a Green Solvent | Use of a cleaner chlorinating agent and a more environmentally friendly solvent | Carbon Dioxide, Carbon Monoxide, Hydrogen Chloride, Green Solvent | Medium to High (depending on solvent choice and recovery) |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of benzoyl chlorides from benzoic acids using thionyl chloride exhibits a relatively poor atom economy. The byproducts, SO₂ and HCl, contribute to the molecular weight of the reactants but are not incorporated into the final product.

Calculation of Atom Economy for the Synthesis of 5-Bromo-2-isopropoxybenzoyl Chloride:

Reactants: 5-Bromo-2-isopropoxybenzoic acid (C₁₀H₁₁BrO₃, Molar Mass: 275.10 g/mol ) and Thionyl chloride (SOCl₂, Molar Mass: 118.97 g/mol )

Products: 5-Bromo-2-isopropoxybenzoyl chloride (C₁₀H₁₀BrClO₂, Molar Mass: 293.54 g/mol ), Sulfur dioxide (SO₂, Molar Mass: 64.07 g/mol ), and Hydrogen chloride (HCl, Molar Mass: 36.46 g/mol )

Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100

Atom Economy (%) = (293.54 / (275.10 + 118.97)) x 100 = 74.48%

This calculation demonstrates that over 25% of the reactant atoms are converted into waste products.

An alternative chlorinating agent, oxalyl chloride, offers a better atom economy in some respects, as its byproducts are gaseous carbon dioxide (CO₂) and carbon monoxide (CO), along with HCl. While CO is toxic, both CO and CO₂ are generally considered less environmentally harmful than SO₂ in this context.

Comparative Atom Economy of Chlorinating Agents:

| Chlorinating Agent | Byproducts | Calculated Atom Economy (%) for Benzoyl Chloride Synthesis | Green Chemistry Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | 74.48% | Produces corrosive and toxic gaseous byproducts. |

| Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | 75.12% | Byproducts are gaseous and can be easier to handle, but CO is toxic. Often requires a catalyst. |

Sustainable approaches also involve considering the entire lifecycle of the chemicals used, including their synthesis and potential for recycling. Catalytic methods for the conversion of carboxylic acids to acyl chlorides are an area of active research. A truly catalytic process would significantly improve the atom economy and reduce waste, but efficient and practical catalysts for this specific transformation are still under development.

Flow Chemistry Approaches to 5-Bromo-2-isopropoxybenzoyl Chloride Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for addressing many of the challenges associated with traditional batch processing, particularly in the context of green chemistry and safety. In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions.

For the synthesis of 5-Bromo-2-isopropoxybenzoyl chloride, a flow chemistry approach offers several potential advantages:

Enhanced Safety: Reactions involving hazardous reagents like thionyl chloride can be performed with greater safety in a flow reactor. The small reactor volume minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways and exposure in case of a leak.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling precise temperature control. This is particularly important for exothermic reactions, preventing the formation of byproducts and ensuring consistent product quality. Efficient mixing in flow reactors can also accelerate reaction rates.

Increased Efficiency and Scalability: Once a flow process is optimized, production can be scaled up by simply running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. This avoids the often-complex and non-linear challenges of scaling up batch reactions.

Integration of Reaction and Purification: Flow chemistry systems can be designed to integrate multiple reaction steps and in-line purification, leading to a more streamlined and automated process. For instance, the crude 5-Bromo-2-isopropoxybenzoyl chloride stream could be directly passed through a purification column to remove impurities and unreacted starting materials.

The development of a continuous flow process for the production of 5-Bromo-2-isopropoxybenzoyl chloride represents a significant step towards a more sustainable and efficient manufacturing paradigm for this important chemical intermediate.

Nucleophilic Acyl Substitution Reactions Involving the Benzoyl Chloride Moiety

The benzoyl chloride group is the primary site for nucleophilic attack, making nucleophilic acyl substitution a cornerstone of the reactivity of 5-Bromo-2-isopropoxybenzoyl chloride. This class of reactions proceeds through a well-established mechanism and is significantly influenced by the electronic properties of the aromatic substituents.

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity

The rate of nucleophilic acyl substitution is profoundly affected by the electronic nature of the substituents on the aromatic ring. msu.edulibretexts.org These substituents alter the electrophilicity of the carbonyl carbon through inductive and resonance effects.

In 5-Bromo-2-isopropoxybenzoyl chloride, two substituents are present:

5-Bromo group: Halogens are deactivating groups. The bromine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity relative to carbon. libretexts.org This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles. While it has a +R (resonance) effect due to its lone pairs, the inductive effect is generally dominant for halogens in this context. libretexts.org

2-Isopropoxy group: Alkoxy groups like isopropoxy are activating groups. msu.edu The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its electron-donating resonance effect (+R), where a lone pair of electrons is delocalized into the aromatic ring, is much more significant. libretexts.org This resonance effect increases the electron density of the ring and the carbonyl carbon, which would be expected to decrease its electrophilicity and slow down the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.

| Substituent | Position | Electronic Effect | Influence on Carbonyl Electrophilicity | Expected Impact on Reaction Rate |

|---|---|---|---|---|

| -Br | 5 (meta) | -I (dominant), +R | Increase | Accelerating |

| -O-iPr | 2 (ortho) | +R (dominant), -I | Decrease | Decelerating |

Cross-Coupling Reactions of 5-Bromo-2-isopropoxybenzoyl Chloride

The presence of the bromine atom on the aromatic ring opens up a second avenue of reactivity: transition metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions allow for the functionalization of the aryl halide, providing a modular approach to complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In 5-Bromo-2-isopropoxybenzoyl chloride, the C-Br bond is the reactive site for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki or Stille), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. sigmaaldrich.com Reacting 5-Bromo-2-isopropoxybenzoyl chloride with an arylboronic acid in the presence of a palladium catalyst and a base would replace the bromine atom with the aryl group.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. sigmaaldrich.com This would allow for the introduction of a vinyl group at the 5-position of the benzoyl chloride ring.

Buchwald-Hartwig Amination: This is a C-N bond-forming reaction that couples the aryl bromide with an amine. rsc.org This strategy could be used to introduce primary or secondary amine functionalities at the 5-position.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent. sigmaaldrich.com

It is important to note that the benzoyl chloride functionality is highly reactive and may not be compatible with all cross-coupling conditions, particularly those involving basic or nucleophilic reagents. In some synthetic routes, the carboxylic acid may be protected as an ester before performing the cross-coupling, followed by conversion to the acid chloride.

Nickel and Other Transition Metal Catalysis in Aryl Halide Functionalization

While palladium has been dominant, nickel catalysis has emerged as a powerful and cost-effective alternative for the functionalization of aryl halides. ucla.edunih.gov Nickel catalysts can often mediate transformations that are challenging for palladium and can exhibit different reactivity and selectivity. princeton.edu

Nickel-catalyzed reactions applicable to 5-Bromo-2-isopropoxybenzoyl chloride include:

C-N Coupling (Amination): Similar to the Buchwald-Hartwig reaction, nickel catalysts can effectively couple aryl halides with amines, often under different conditions or with a broader substrate scope. rsc.org

C-C Coupling: Nickel can catalyze Suzuki-Miyaura type reactions as well as couplings with organozinc or Grignard reagents.

Cyanation: Nickel catalysts can be used to introduce a nitrile (-CN) group by reacting the aryl bromide with a cyanide source, providing a valuable synthetic handle for further transformations. acs.org

The choice between palladium and nickel depends on the desired transformation, functional group tolerance, cost, and specific reaction conditions required.

| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | R-B(OH)₂ | C-C | 5-R-2-isopropoxybenzoyl chloride |

| Heck | Palladium | Alkene | C-C | 5-(alkenyl)-2-isopropoxybenzoyl chloride |

| Buchwald-Hartwig | Palladium | R₂NH | C-N | 5-(R₂N)-2-isopropoxybenzoyl chloride |

| Sonogashira | Palladium | Alkyne | C-C | 5-(alkynyl)-2-isopropoxybenzoyl chloride |

| Amination | Nickel | R₂NH | C-N | 5-(R₂N)-2-isopropoxybenzoyl chloride |

| Cyanation | Nickel | CN Source | C-CN | 5-cyano-2-isopropoxybenzoyl chloride |

Derivatization Strategies of 5-Bromo-2-isopropoxybenzoyl Chloride

The dual reactivity of 5-Bromo-2-isopropoxybenzoyl chloride makes it a versatile building block for the synthesis of a wide range of more complex molecules. Derivatization can be strategically planned to modify either the acyl chloride group, the aryl bromide, or both.

The most direct derivatization involves the nucleophilic acyl substitution at the benzoyl chloride moiety. This is a high-yielding and straightforward method to introduce a variety of functional groups.

Ester Formation: Reaction with alcohols (R-OH) yields the corresponding esters.

Amide Formation: Reaction with primary or secondary amines (R₂NH) yields amides. This is a common strategy in the synthesis of bioactive molecules.

Friedel-Crafts Acylation: Reaction with an electron-rich aromatic compound (e.g., phenetole) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) results in the formation of a diaryl ketone. google.com

A second layer of complexity and diversity can be introduced by functionalizing the C-Br bond via the cross-coupling reactions described previously. A synthetic strategy could involve first reacting the acyl chloride with a desired nucleophile to form a stable ester or amide, and then performing a cross-coupling reaction at the 5-position. This sequential approach allows for the construction of a diverse library of compounds from a single starting material.

For instance, one could first synthesize 5-bromo-2-isopropoxy-N-methylbenzamide via reaction with methylamine. This stable amide could then be subjected to a Suzuki coupling with phenylboronic acid to yield 2-isopropoxy-N-methyl-[1,1'-biphenyl]-5-carboxamide, demonstrating a two-step derivatization utilizing both reactive sites of the parent molecule.

| Reactive Site | Reaction Type | Reagent | Resulting Derivative Class |

|---|---|---|---|

| Benzoyl Chloride | Nucleophilic Acyl Substitution | Alcohols (R-OH) | Esters |

| Benzoyl Chloride | Nucleophilic Acyl Substitution | Amines (R₂NH) | Amides |

| Benzoyl Chloride | Friedel-Crafts Acylation | Arenes (e.g., Phenetole) | Diaryl Ketones |

| Aryl Bromide | Cross-Coupling | Boronic Acids (R-B(OH)₂) | Biaryls |

| Aryl Bromide | Cross-Coupling | Amines (R₂NH) | Arylamines |

| Aryl Bromide | Cross-Coupling | Alkynes | Arylalkynes |

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of acyl chlorides into esters, amides, and other carboxylic acid derivatives is a cornerstone of organic synthesis, proceeding through a nucleophilic acyl substitution mechanism. Due to their high reactivity, acyl chlorides readily react with a wide range of nucleophiles. libretexts.org

The general mechanism involves the attack of a nucleophile (such as an alcohol for ester formation or an amine for amide formation) on the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and forming the new carboxylic acid derivative. msu.edu

Esterification: When 5-bromo-2-isopropoxybenzoyl chloride is treated with an alcohol (R'-OH), the corresponding ester is formed. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.

Amidation: The reaction with ammonia, a primary amine (R'-NH2), or a secondary amine (R'2NH) yields a primary, secondary, or tertiary amide, respectively. libretexts.org Similar to esterification, a base is often used to scavenge the generated HCl. youtube.com It is common to use two equivalents of the amine, where one acts as the nucleophile and the second acts as the base. khanacademy.org

Formation of other derivatives: Anhydrides can be formed by reacting the acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.org

Table 1: Synthesis of Carboxylic Acid Derivatives from Substituted Benzoyl Chlorides This table presents examples of reactions with compounds analogous to 5-Bromo-2-isopropoxybenzoyl chloride to illustrate the formation of various derivatives.

| Reactant (Acyl Chloride) | Nucleophile | Base | Product | Product Class |

|---|---|---|---|---|

| Benzoyl chloride | Ethanol | Pyridine | Ethyl benzoate | Ester |

| 4-Nitrobenzoyl chloride | Methylamine (2 eq.) | - | N-Methyl-4-nitrobenzamide | Amide |

| 2-Chlorobenzoyl chloride | Sodium acetate | - | 2-Chlorobenzoic anhydride | Anhydride |

| Butanoyl chloride | Dimethylamine (2 eq.) | - | N,N-Dimethylbutanamide | Amide |

Benzoylation Reactions in Analytical and Synthetic Contexts

Benzoylation is a chemical reaction that introduces a benzoyl group (C6H5CO-) into a molecule. medcraveonline.com Using a substituted benzoyl chloride like 5-bromo-2-isopropoxybenzoyl chloride allows for the introduction of this specific substituted benzoyl moiety. This process is widely used in both synthesis and analysis.

In Synthetic Chemistry: Benzoylation is frequently employed as a protection strategy for hydroxyl and amino groups. The resulting benzoyl esters and amides are generally more stable towards various reaction conditions, such as oxidation, compared to the free hydroxyl or amino groups. The benzoyl group can later be removed under hydrolytic conditions. This strategy helps prevent unwanted side reactions and can improve regioselectivity in complex syntheses. medcraveonline.com

In Analytical Chemistry: Chemical derivatization using benzoyl chloride is a common technique to enhance the analytical detection of certain molecules, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov Many small, polar molecules containing hydroxyl or amino groups exhibit poor retention on commonly used reversed-phase chromatography columns and may ionize poorly in the mass spectrometer. Converting these functional groups to their benzoyl derivatives increases the molecule's hydrophobicity, leading to better chromatographic retention and separation. The benzoyl group can also improve ionization efficiency, resulting in lower detection limits. nih.gov While standard benzoyl chloride is common, substituted variants can be used to introduce specific tags for detection or to fine-tune chromatographic behavior.

Table 2: Applications of Benzoylation

| Application Area | Purpose | Analyte/Substrate Class | Derivatizing Agent Example | Benefit |

|---|---|---|---|---|

| Synthetic Chemistry | Protection of functional groups | Alcohols, Amines, Phenols | Benzoyl chloride | Increased stability, prevention of side reactions. medcraveonline.com |

| Analytical Chemistry | Improved detection | Primary and secondary amines, Phenols | Benzoyl chloride | Increased hydrophobicity, improved chromatographic retention, enhanced ionization. nih.gov |

| Analytical Chemistry | Improved detection | Challenging analytes (e.g., nucleosides, steroids) | Benzoyl chloride with specific bases | Lower limits of detection. nih.gov |

Reductive Transformations of the Acyl Chloride Group

The acyl chloride group is highly susceptible to reduction. Depending on the reducing agent and reaction conditions, it can be selectively reduced to an aldehyde or further reduced to a primary alcohol. wikipedia.org

Reduction to Aldehydes: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce an acyl chloride all the way to a primary alcohol. orgoreview.com To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required. libretexts.org A common reagent for this selective transformation is lithium tri(tert-butoxy)aluminum hydride [LiAlH(O-t-Bu)3]. libretexts.orgchemistrysteps.com This reagent reacts more rapidly with the starting acyl chloride than with the aldehyde product, allowing the aldehyde to be isolated in good yield, especially when the reaction is performed at low temperatures (e.g., -78 °C). blogspot.com

Reduction to Primary Alcohols: Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), can reduce the acyl chloride group to a primary alcohol. chemistrysteps.com The reaction proceeds through an initial reduction to an aldehyde intermediate, which is more reactive than the acyl chloride and is immediately further reduced to the primary alcohol. orgoreview.com Therefore, an excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com

Table 3: Reduction of Acyl Chlorides This table provides examples of reducing agents and their corresponding products when reacting with acyl chlorides.

| Substrate | Reducing Agent | Typical Conditions | Product | Product Class |

|---|---|---|---|---|

| Acyl Chloride (general) | LiAlH(O-t-Bu)3 | -78 °C | Aldehyde | Aldehyde |

| Acyl Chloride (general) | DIBAL-H | Low Temperature | Aldehyde | Aldehyde |

| Acyl Chloride (general) | LiAlH4 | Ether or THF | Primary Alcohol | Alcohol |

| Acyl Chloride (general) | NaBH4 | - | Primary Alcohol | Alcohol |

Single-Carbon-Atom Doping Reactions with Acyl Chlorides

Single-carbon-atom doping (SCAD) is a powerful synthetic strategy that enhances molecular complexity by inserting a single carbon atom into a substrate, forming multiple new bonds in a single step without any atom loss from the reactant. acs.orgresearchgate.net This concept represents an efficient way to build complex molecular architectures.

Recent research has demonstrated that acyl chlorides can participate in SCAD reactions. For instance, a rhodium-catalyzed reaction has been developed that uses (N-isocyanoimino)phosphorane as an atomic carbon equivalent. This reagent facilitates the conversion of various acyl chlorides into homologated α-chloro cyclic ketones. acs.org In this transformation, four new covalent bonds are formed at the inserted carbon atom: one C–Cl, one C–H, and two C–C bonds. acs.org

This type of reaction has been shown to be compatible with various substituents on the aromatic ring of the acyl chloride, including bromo and methoxy (B1213986) groups. acs.org While not specifically reported for 5-bromo-2-isopropoxybenzoyl chloride, the tolerance of the reaction for similar functionalities suggests its potential applicability. The reaction proceeds through the formation of a key phosphazine intermediate from the reaction of the acyl chloride with the (N-isocyanoimino)phosphorane reagent. acs.org This emerging area of chemistry offers a novel pathway for the transformation of acyl chlorides into more complex cyclic structures.

Applications of 5 Bromo 2 Isopropoxybenzoyl Chloride in Advanced Organic Synthesis

As an Intermediate in Pharmaceutical Synthesis

In the field of medicinal chemistry, the precise architecture of a molecule is critical to its biological function. 5-Bromo-2-isopropoxybenzoyl chloride offers a scaffold that can be strategically incorporated into drug candidates to fine-tune their properties, such as binding affinity, selectivity, and pharmacokinetic profiles.

The most prominent application of structurally related benzoyl chlorides is in the synthesis of modern antidiabetic drugs. Specifically, the compound 5-bromo-2-chlorobenzoic acid is a key starting material for Dapagliflozin, a widely used inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

By extension, 5-bromo-2-isopropoxybenzoyl chloride serves as a valuable precursor for the synthesis of Dapagliflozin analogues. In drug discovery, creating analogues of a successful drug is a common strategy to identify new compounds with improved efficacy, better safety profiles, or different pharmacokinetic properties. Replacing the 2-chloro substituent of the Dapagliflozin intermediate with a 2-isopropoxy group allows researchers to probe the structure-activity relationship (SAR) of the SGLT2 binding site. The bulkier and more electron-donating isopropoxy group can alter the compound's interaction with the protein target, potentially leading to novel SGLT inhibitors. The synthesis pathway would typically involve a Friedel-Crafts acylation reaction to connect the 5-bromo-2-isopropoxybenzoyl moiety to the aglycon portion of the final molecule.

Beyond its potential in creating antidiabetic agents, the structural motifs within 5-bromo-2-isopropoxybenzoyl chloride make it a versatile intermediate for a broader range of biologically active compounds. The field of medicinal chemistry often relies on building blocks that contain multiple functional groups which can be selectively manipulated.

The key features of this compound include:

An Acyl Chloride Group: This is a highly reactive group that readily participates in reactions to form stable linkages, such as esters and amides.

A Bromine Atom: This halogen provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various other molecular fragments.

An Isopropoxy Group: This ether linkage enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. It can also influence the metabolic stability of the final compound.

This combination of features allows chemists to use 5-bromo-2-isopropoxybenzoyl chloride as a foundational piece in the assembly of diverse molecular libraries for screening against various biological targets.

The primary and most effective method for incorporating the 5-bromo-2-isopropoxybenzoyl group into larger molecules is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves reacting the acyl chloride with an electron-rich aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds as follows:

The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion.

The aromatic ring of the target scaffold attacks the acylium ion.

A ketone is formed, linking the 5-bromo-2-isopropoxybenzoyl moiety to the drug scaffold through a stable carbon-carbon bond.

This ketone linkage can be a final feature of the drug molecule or it can be further modified, for instance, by reduction to an alcohol or a methylene group, providing additional synthetic flexibility.

Table 1: Key Synthetic Transformations of 5-Bromo-2-isopropoxybenzoyl Chloride

| Reaction Type | Reactant | Product Functional Group | Primary Application |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic/Heteroaromatic Compound | Aryl Ketone | Connecting to core drug scaffolds (e.g., Dapagliflozin analogues). |

| Esterification | Alcohol | Ester | Synthesis of ester-containing bioactive molecules. |

| Amidation | Amine (Primary or Secondary) | Amide | Formation of amide bonds, common in many pharmaceuticals. |

| Suzuki Coupling | Boronic Acid/Ester | Biaryl System | Modification at the bromine position to build complexity. |

Role in Agrochemical Synthesis

The principles of molecular design that drive pharmaceutical research are often transferable to the development of agrochemicals. The goal is to create molecules that interact selectively with biological targets in pests, weeds, or fungi while remaining safe for crops, humans, and the environment.

While specific commercial pesticides derived directly from 5-bromo-2-isopropoxybenzoyl chloride are not widely documented, its chemical structure contains features common in modern crop protection agents. Halogenated aromatic rings are a hallmark of many successful insecticides, herbicides, and fungicides because the halogens can enhance binding affinity and metabolic stability.

The 5-bromo-2-isopropoxybenzoyl moiety can serve as a core building block, or "pharmacophore," that is decorated with other chemical groups to create novel candidate molecules for agrochemical screening programs. Its utility lies in providing a rigid and functionalized scaffold from which to build molecular diversity.

The design of new agrochemicals is a systematic process of synthesis and testing to optimize biological activity. The 5-bromo-2-isopropoxybenzoyl chloride molecule offers several strategic advantages in this process:

Modulation of Physicochemical Properties: The isopropoxy group provides a degree of lipophilicity, which can be crucial for the compound's ability to penetrate the waxy cuticle of a plant leaf or the exoskeleton of an insect.

Metabolic Resistance: The ether linkage can block a potential site of metabolic attack by enzymes within the target organism, potentially increasing the compound's persistence and efficacy.

Synthetic Versatility: As in pharmaceutical synthesis, the acyl chloride provides a reliable reaction site for linking the core to other fragments, while the bromine atom allows for late-stage diversification through cross-coupling reactions. This enables the rapid creation of a family of related compounds for testing.

By systematically modifying the structure—for example, by reacting the acyl chloride with different amines to create a library of benzamides and then performing different coupling reactions at the bromine site—agrochemical researchers can explore a wide chemical space in search of the next generation of crop protection agents.

The recurring search results pointed towards a similar but structurally different compound, 5-Bromo-2-chlorobenzoyl chloride , which has documented applications as an intermediate in the synthesis of pharmaceuticals. However, substituting information about this chloro-analog would not fulfill the specific requirements of the user's request for an article solely focused on the isopropoxy derivative.

Similarly, while the precursor 5-Bromo-2-isopropoxybenzoic acid is commercially available, the subsequent conversion to the benzoyl chloride and its specific reaction pathways and applications in creating functional polymers or advanced organic materials are not detailed in accessible scientific literature. Without this foundational information, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the provided outline.

Therefore, the requested article on the "," with a specific focus on its contribution to material science precursors, cannot be generated at this time due to the lack of available scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Isopropoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-2-isopropoxybenzoyl chloride is expected to show distinct signals corresponding to the aromatic protons and the isopropoxy substituent. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating isopropoxy group, the electron-withdrawing bromo group, and the strongly electron-withdrawing acyl chloride group.

The isopropoxy group gives rise to two signals:

A septet for the single methine proton (-CH), shifted downfield due to the adjacent oxygen atom.

A doublet for the six equivalent methyl protons (-CH₃), coupled to the methine proton.

The aromatic region will display signals for the three protons on the benzene ring. Their substitution pattern (1,2,4-trisubstituted) leads to a specific set of couplings:

H-3: This proton is ortho to the isopropoxy group and meta to the bromine atom. It is expected to appear as a doublet.

H-4: This proton is ortho to the bromine atom and meta to the isopropoxy group. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-6: This proton is ortho to the acyl chloride group and meta to the bromine atom. It is expected to be the most downfield of the aromatic protons and will appear as a doublet.

Predicted ¹H NMR Data for 5-Bromo-2-isopropoxybenzoyl Chloride Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(CH₃)₂ | ~ 4.7 - 4.9 | septet | ~ 6.0 |

| -CH(CH₃)₂ | ~ 1.4 - 1.5 | doublet | ~ 6.0 |

| H-3 | ~ 7.0 - 7.1 | doublet | J(H3-H4) ≈ 8.8 |

| H-4 | ~ 7.6 - 7.7 | doublet of doublets | J(H4-H3) ≈ 8.8, J(H4-H6) ≈ 2.5 |

| H-6 | ~ 8.1 - 8.2 | doublet | J(H6-H4) ≈ 2.5 |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For 5-Bromo-2-isopropoxybenzoyl chloride, ten distinct signals are expected. The chemical shifts are highly dependent on the electronic environment.

The carbonyl carbon (-COCl) of the acyl chloride is highly deshielded and appears significantly downfield.

The aromatic carbons show a wide range of shifts. The carbon attached to the oxygen (C-2) is shifted downfield, while the carbon bearing the bromine (C-5) has a shift influenced by the heavy atom effect. The remaining aromatic carbons are assigned based on established substituent effects.

The isopropoxy carbons appear in the upfield (aliphatic) region of the spectrum.

Predicted ¹³C NMR Data for 5-Bromo-2-isopropoxybenzoyl Chloride Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCl | ~ 167.0 |

| C-2 (-O-CH) | ~ 158.0 |

| C-6 | ~ 136.0 |

| C-4 | ~ 130.0 |

| C-1 | ~ 125.0 |

| C-3 | ~ 118.0 |

| C-5 (-Br) | ~ 116.0 |

| -O-CH(CH₃)₂ | ~ 73.0 |

| -CH(CH₃)₂ | ~ 22.0 |

While 1D NMR spectra provide foundational data, complex structures often require 2D-NMR experiments for unambiguous signal assignment. weebly.comresearchgate.net These techniques correlate signals based on J-coupling or through-space interactions, confirming the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the isopropoxy methine (septet) and methyl (doublet) protons. In the aromatic region, it would confirm the coupling between H-3 and H-4, and the weaker meta-coupling between H-4 and H-6. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the signals for C-3/H-3, C-4/H-4, C-6/H-6, as well as the carbons and protons of the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D-NMR techniques for structural elucidation, as it reveals long-range (2-3 bond) correlations between protons and carbons. libretexts.org Key correlations for 5-Bromo-2-isopropoxybenzoyl chloride would include:

Correlations from the isopropoxy methine proton to the aromatic carbon C-2.

Correlations from the aromatic proton H-6 to the carbonyl carbon (C=O).

Correlations from H-3 to C-1, C-2, and C-5.

These correlations piece together the molecular fragments and confirm the precise substitution pattern on the aromatic ring.

For solid-state analysis, Solid-State NMR (SSNMR) could be employed to study the compound in its crystalline form, providing information on polymorphism and molecular packing, although this is less common for routine characterization.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), gives 5-Bromo-2-isopropoxybenzoyl chloride a highly characteristic isotopic pattern in its mass spectrum.

The molecular ion peak would appear as a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak (M) would correspond to the lightest isotopes (⁷⁹Br and ³⁵Cl). The M+2 peak (containing either ⁸¹Br or ³⁷Cl) would be very intense, and the M+4 peak (containing both ⁸¹Br and ³⁷Cl) would also be significant. HRMS can measure the m/z of each of these isotopic peaks to within a few parts per million (ppm), confirming the elemental composition C₁₀H₁₀BrClO₂.

Calculated Exact Masses for the Molecular Ion of 5-Bromo-2-isopropoxybenzoyl Chloride

| Isotopic Composition | Calculated Exact Mass (m/z) |

|---|---|

| C₁₀H₁₀⁷⁹Br³⁵ClO₂ | 275.9578 |

| C₁₀H₁₀⁸¹Br³⁵ClO₂ or C₁₀H₁₀⁷⁹Br³⁷ClO₂ | 277.9558 or 277.9549 |

| C₁₀H₁₀⁸¹Br³⁷ClO₂ | 279.9529 |

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. analytice.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like 5-Bromo-2-isopropoxybenzoyl chloride and for identifying trace impurities. researchgate.netnih.gov

A sample injected into the GC is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The mass spectrum of 5-Bromo-2-isopropoxybenzoyl chloride would be expected to show a molecular ion peak with the characteristic Br/Cl isotopic pattern. Key fragmentation pathways would likely include:

Loss of a chlorine radical: [M - Cl]⁺ to form the 5-bromo-2-isopropoxybenzoyl cation. This is often a primary fragmentation for acyl chlorides.

Formation of the benzoyl cation: The [Br(iPrO)C₆H₃CO]⁺ ion, resulting from the cleavage of the C-Cl bond, would be a prominent fragment.

Loss of the isopropoxy group: Fragmentation involving the cleavage of the ether linkage or loss of a propylene (B89431) molecule from the isopropoxy group.

By comparing the retention time and mass spectrum to that of a known standard, GC-MS provides definitive confirmation of the compound's identity and purity.

Elucidation of Reaction Intermediates and Products via MS

Mass spectrometry (MS) serves as a powerful tool for the real-time monitoring of chemical reactions and the identification of transient species, such as reaction intermediates, which are often difficult to detect by other means. researchgate.netnih.gov The application of techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the direct analysis of reaction mixtures, providing insights into mechanistic pathways. nih.govresearchgate.net

In reactions involving 5-Bromo-2-isopropoxybenzoyl chloride, such as its conversion to an amide via reaction with a primary amine (e.g., ethylamine), ESI-MS can be employed to detect the starting materials, the final product, and crucial intermediates. The reaction is hypothesized to proceed through a tetrahedral intermediate via a nucleophilic addition-elimination mechanism. rsc.org While this intermediate is typically short-lived, specialized MS techniques have successfully identified analogous species in related reactions, such as the ethanolysis of acetyl chloride. rsc.org

By monitoring the reaction mixture in positive ion mode, key species can be observed as protonated molecules [M+H]⁺. A hypothetical ESI-MS analysis of the reaction between 5-Bromo-2-isopropoxybenzoyl chloride and ethylamine (B1201723) would target the ions listed in the table below. The detection of the protonated tetrahedral intermediate would provide direct evidence for the addition-elimination pathway. Furthermore, tandem MS (MS/MS) experiments can be used to structurally characterize these ions. A common fragmentation pathway for benzoylated compounds is the formation of a stable benzoyl cation fragment. nih.govnih.gov For the product, fragmentation would likely yield an ion at m/z 254/256, corresponding to the 5-bromo-2-isopropoxybenzoyl cation.

| Species | Role | Chemical Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| 5-Bromo-2-isopropoxybenzoyl chloride | Reactant | C₁₀H₁₀BrClO₂ | 290.96 / 292.96 |

| Ethylamine | Reactant | C₂H₇N | 46.06 |

| Tetrahedral Intermediate | Intermediate | C₁₂H₁₈BrClNO₂ | 336.02 / 338.02 |

| 5-Bromo-N-ethyl-2-isopropoxybenzamide | Product | C₁₂H₁₆BrNO₂ | 302.04 / 304.04 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The IR spectrum of 5-Bromo-2-isopropoxybenzoyl chloride would exhibit characteristic absorption bands corresponding to its acyl chloride, substituted benzene ring, ether, and alkyl halide moieties.

The most prominent feature is the very strong carbonyl (C=O) stretching vibration of the acyl chloride group, which appears at a characteristically high frequency, typically around 1785-1815 cm⁻¹. numberanalytics.comuobabylon.edu.iq This high wavenumber is a hallmark of the highly reactive acyl chloride functional group, distinguishing it from other carbonyl compounds like ketones or esters. libretexts.org The spectrum would also show absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a specific pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The presence of the isopropoxy group is confirmed by C-H stretching and bending vibrations of the isopropyl methyl groups and a characteristic C-O-C (aryl-alkyl ether) stretching band. researchgate.net Finally, the carbon-halogen bonds will produce absorptions at lower frequencies, with the C-Br stretch typically appearing in the 500-650 cm⁻¹ range. researchgate.net

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (Ar-COCl) | C=O Stretch | 1785 - 1815 | Very Strong |

| Acyl Chloride (Ar-COCl) | C-Cl Stretch | ~875 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |

| Isopropoxy Group | C-H Stretch (sp³) | 2850 - 2980 | Medium-Strong |

| Isopropoxy Group | C-O-C Stretch (Aryl-Alkyl Ether) | 1230 - 1270 (asymmetric) & 1020-1075 (symmetric) | Strong |

| Bromo-Aryl | C-Br Stretch | 500 - 650 | Medium-Strong |

X-ray Crystallography for Absolute Structure and Conformation Determination of Derivatives

While obtaining a suitable single crystal of the reactive 5-Bromo-2-isopropoxybenzoyl chloride can be challenging, its derivatives, such as the more stable amides or esters, are excellent candidates for X-ray crystallography. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction Studies of 5-Bromo-2-isopropoxybenzoyl Chloride Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline solid. nih.govrsc.org For a derivative such as 5-Bromo-N-ethyl-2-isopropoxybenzamide, an SCXRD study would provide precise atomic coordinates, from which the molecular conformation can be established. nih.gov

The analysis would reveal the planarity of the benzamide (B126) core and the torsion angles describing the orientation of the isopropoxy and N-ethyl groups relative to the aromatic ring. For instance, steric hindrance between the bulky isopropoxy group at the C2 position and the amide group at C1 likely forces the carbonyl group out of the plane of the benzene ring. The orientation of the ethyl group relative to the amide plane would also be determined. This detailed structural information is crucial for understanding structure-property relationships. Based on analyses of similar halogenated benzamide and related structures, a representative set of crystallographic data that could be expected for a derivative is presented below. researchgate.netnih.govsemanticscholar.org

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₂H₁₆BrNO₂ |

| Formula Weight | 302.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512 |

| b (Å) | 15.901 |

| c (Å) | 11.823 |

| β (°) | 99.81 |

| Volume (ų) | 1392.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.441 |

Understanding Supramolecular Interactions in Crystalline States

The crystal packing of a derivative like 5-Bromo-N-ethyl-2-isopropoxybenzamide is governed by a combination of non-covalent interactions that assemble the individual molecules into a stable, three-dimensional lattice. researchgate.net The analysis of the crystal structure reveals the nature and geometry of these supramolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in a secondary amide derivative would be the N-H···O=C hydrogen bond. researchgate.netacs.org This interaction typically links molecules into chains or dimers, forming a robust supramolecular synthon that is a primary organizing force in the crystal packing.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. nih.govnih.gov It possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, allowing it to form attractive interactions with nucleophilic atoms like the carbonyl oxygen or even the nitrogen of a neighboring molecule (C-Br···O or C-Br···N). rsc.orgresearchgate.netwikipedia.org These interactions are highly directional and contribute significantly to the stability and specific geometry of the crystal lattice. mdpi.comijres.org

π-π Stacking: The aromatic rings of the benzamide molecules can interact through π-π stacking. rsc.orgacs.org Depending on the steric influence of the substituents, these interactions can be face-to-face or offset (displaced). These stacking interactions often organize the hydrogen-bonded chains or dimers into layers or columns. rsc.org

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Isopropoxybenzoyl Chloride Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic environment of 5-Bromo-2-isopropoxybenzoyl chloride and predicting its chemical behavior. These methods model the electron distribution within the molecule to calculate its energy, geometry, and various chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-isopropoxybenzoyl chloride, DFT calculations can map out the energetic landscape of its reactions, such as nucleophilic acyl substitution.

Researchers can model the reaction between 5-Bromo-2-isopropoxybenzoyl chloride and a nucleophile (e.g., water, an alcohol, or an amine). By calculating the energies of the reactants, products, and any intermediates, a reaction energy profile can be constructed. A crucial aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For substituted benzoyl chlorides, DFT studies have shown that the nature and position of substituents significantly influence reactivity. researchgate.net Electron-donating groups, like the 2-isopropoxy group in the target molecule, can stabilize the carbocationic character of the acyl carbon in the transition state of certain mechanisms, potentially affecting the reaction rate. Conversely, the electron-withdrawing bromo group at the 5-position will also exert an electronic effect. DFT calculations can precisely quantify these competing effects. For instance, a hypothetical study might compare the activation energies for the hydrolysis of different substituted benzoyl chlorides, as illustrated in the table below.

| Compound | Substituents | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Benzoyl chloride | -H | 15.2 |

| 4-Nitrobenzoyl chloride | 4-NO2 | 14.1 |

| 4-Methoxybenzoyl chloride | 4-OCH3 | 16.5 |

| 5-Bromo-2-isopropoxybenzoyl chloride | 5-Br, 2-O-iPr | 15.8 (Estimated) |

This table presents hypothetical DFT-calculated activation energies for the hydrolysis of various benzoyl chlorides to illustrate how substituents might influence reactivity. The value for 5-Bromo-2-isopropoxybenzoyl chloride is a plausible estimate based on the electronic nature of its substituents.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netacs.org

The process involves optimizing the molecular geometry of 5-Bromo-2-isopropoxybenzoyl chloride at a chosen level of theory (e.g., B3LYP/6-31G(d)) and then performing a single-point NMR calculation with a larger basis set. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predictions can help in assigning the signals in experimental ¹H and ¹³C NMR spectra. For a molecule with a complex substitution pattern like 5-Bromo-2-isopropoxybenzoyl chloride, theoretical predictions can definitively resolve ambiguities in signal assignment.

| Hypothetical Predicted NMR Chemical Shifts for 5-Bromo-2-isopropoxybenzoyl chloride | ||

|---|---|---|

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 167.5 | - |

| C-Cl (C1) | 125.0 | - |

| C-O (C2) | 158.0 | - |

| C-H (C3) | 118.0 | 7.10 |

| C-H (C4) | 135.0 | 7.80 |

| C-Br (C5) | 115.0 | - |

| C-H (C6) | 132.0 | 7.65 |

| Isopropyl CH | 72.0 | 4.80 |

| Isopropyl CH₃ | 21.5 | 1.40 |

This table contains hypothetical ¹³C and ¹H NMR chemical shifts for 5-Bromo-2-isopropoxybenzoyl chloride, as might be predicted using DFT calculations. These values serve as an illustrative example.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in a solvent). MD simulations model the movements of atoms and molecules over time based on a classical force field.

For 5-Bromo-2-isopropoxybenzoyl chloride, MD simulations could be used to study its solvation in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, acetonitrile, or dichloromethane), one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. This provides insight into solvation shells and specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the molecule's reactivity and stability. researchgate.net

In Silico Modeling of Derivative Binding and Activity

Derivatives of 5-Bromo-2-isopropoxybenzoyl chloride can be synthesized by reacting the acyl chloride with various nucleophiles. researchgate.net If these derivatives are being designed as potential biologically active molecules (e.g., enzyme inhibitors), in silico modeling becomes a critical tool. researchgate.netnih.gov

This process often involves molecular docking, where a library of virtual derivatives is computationally screened against the three-dimensional structure of a biological target, such as a protein's active site. pharmaexcipients.com Docking algorithms predict the preferred binding orientation and affinity (scoring) of the molecule to the target. researchgate.net This allows for the rapid screening of many potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

For example, if derivatives of 5-Bromo-2-isopropoxybenzoyl chloride were being investigated as kinase inhibitors, a typical workflow would be:

Obtain the crystal structure of the target kinase.

Generate a virtual library of amide or ester derivatives of 5-Bromo-2-isopropoxybenzoyl chloride.

Dock each derivative into the ATP-binding site of the kinase.

Rank the derivatives based on their docking scores and analysis of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

Retrosynthetic Analysis and Computer-Aided Design in 5-Bromo-2-isopropoxybenzoyl Chloride Chemistry

Computer-aided synthesis planning tools can be used to devise efficient synthetic routes to 5-Bromo-2-isopropoxybenzoyl chloride itself. chemrxiv.org These programs use databases of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. researchgate.netacs.org

A possible retrosynthetic disconnection for 5-Bromo-2-isopropoxybenzoyl chloride would be the conversion of the acyl chloride back to a carboxylic acid. This suggests that 5-bromo-2-isopropoxybenzoic acid is a key precursor. Further retrosynthetic analysis might suggest the synthesis of this acid from simpler precursors, such as 2-hydroxy-5-bromobenzoic acid, followed by etherification of the hydroxyl group. Computer-aided design helps chemists to explore multiple synthetic pathways and identify the most viable and efficient options.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Isopropoxybenzoyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Currently, there is a lack of published research on the development of novel catalytic systems specifically designed for reactions involving 5-Bromo-2-isopropoxybenzoyl chloride. The reactivity of benzoyl chlorides is well-established, but tailored catalysts for enhancing the selectivity of this particular substituted compound are not described in available literature. Future research could potentially explore the use of transition metal catalysts or organocatalysts to control its reactivity in cross-coupling reactions or asymmetric synthesis, though no specific examples are currently documented.

Integration into Continuous Flow Synthesis for Industrial Applications

The application of continuous flow chemistry has been expanding in the pharmaceutical and fine chemical industries due to benefits in safety, efficiency, and scalability. nih.govmdpi.comresearchgate.net While flow chemistry has been applied to the synthesis of various active pharmaceutical ingredients and their intermediates, nih.govmdpi.comresearchgate.net there are no specific reports on the integration of 5-Bromo-2-isopropoxybenzoyl chloride into continuous flow processes. The principles of flow chemistry could theoretically be applied to its synthesis or subsequent reactions, but dedicated studies are not available.

Exploration of Photochemical Reactions and Photo-Controlled Transformations

Photochemistry offers unique pathways for chemical transformations. researchgate.net The photochemical behavior of benzoyl chlorides, in general, can involve radical or ionic pathways upon irradiation. researchgate.netrsc.orgrsc.orgacs.org However, specific research into the photochemical reactions and photo-controlled transformations of 5-Bromo-2-isopropoxybenzoyl chloride has not been reported. Future investigations could explore its potential in photo-induced polymerizations or as a precursor for photochemically generated intermediates, but this remains a hypothetical area of study.

Discovery of New Applications in Specialized Chemical Synthesis

The discovery of new applications for 5-Bromo-2-isopropoxybenzoyl chloride in specialized chemical synthesis is an area that requires further investigation. While related compounds like 5-bromo-2-chlorobenzoyl chloride are used as intermediates in the synthesis of pharmaceuticals, google.comchemicalbook.compharmaffiliates.com specific and novel applications for the isopropoxy derivative are not documented in the current literature. Its unique substitution pattern could potentially be leveraged for the synthesis of novel organic materials or complex molecular architectures, but this has yet to be demonstrated.

Advanced Spectroscopic and Mechanistic Investigations at the Molecular Level

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Bromo-2-isopropoxybenzoyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use, as degradation can occur with prolonged exposure to acyl chlorides .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of corrosive vapors. Respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration handling .

- First Aid : In case of skin contact, immediately rinse with water and soap. For eye exposure, flush with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult a poison control center .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent hydrolysis. Use secondary containment to avoid leaks .

Q. How can researchers optimize the synthesis of 5-Bromo-2-isopropoxybenzoyl chloride from its precursor, 5-Bromo-2-isopropoxybenzoic acid?

- Methodological Answer :

- Reagent Selection : Use thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) as acylating agents. Catalytic DMF (1–2%) can enhance reaction efficiency by generating reactive intermediates.

- Reaction Conditions : Maintain anhydrous conditions (e.g., molecular sieves) and reflux in dry dichloromethane (DCM) at 40–50°C for 4–6 hours. Monitor completion via TLC (hexane:ethyl acetate, 4:1) or FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹).

- Purification : Distill under reduced pressure (e.g., 0.1 atm, 80–90°C) to isolate the product. Confirm purity via ¹H NMR (δ 1.3–1.4 ppm for isopropyl group) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for 5-Bromo-2-isopropoxybenzoyl chloride?

- Methodological Answer :

- Data Validation : Cross-reference with high-field NMR (500 MHz or higher) and heteronuclear correlation (HSQC/HMBC) to assign peaks accurately. For example, the isopropoxy group’s methine proton (δ 4.6–5.0 ppm) may split into a septet due to coupling with adjacent methyl groups.

- Solvent Effects : Note that chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Use deuterated chloroform for consistency with literature.

- Collaborative Reproducibility : Compare data with independent labs or databases like SciFinder to identify systematic errors .

Q. What experimental strategies can assess the hydrolytic stability of 5-Bromo-2-isopropoxybenzoyl chloride under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Range : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 254 nm. Use a C18 column and acetonitrile/water mobile phase.

- Temperature : Conduct accelerated stability studies at 25°C, 40°C, and 60°C. Calculate activation energy (Eₐ) using the Arrhenius equation.

- Kinetic Analysis : Plot ln[concentration] vs. time to determine rate constants (k). Hydrolysis is typically pseudo-first-order under excess aqueous conditions.

- Degradation Products : Confirm formation of 5-Bromo-2-isopropoxybenzoic acid via LC-MS (m/z ~257 [M-H]⁻) and FT-IR (reappearance of -COOH peak) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of 5-Bromo-2-isopropoxybenzoyl chloride in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for geometry optimization at the B3LYP/6-31G(d) level. Calculate electrophilicity indices (ω) to compare reactivity with analogous acyl chlorides.

- Transition State Analysis : Identify energy barriers for reactions with amines or alcohols. Solvent effects (e.g., DCM vs. THF) can be modeled using the CPCM method.

- Validation : Correlate computed activation energies with experimental kinetic data to refine parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products